3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.: 332055-33-1
VCID: VC7121956
InChI: InChI=1S/C26H18O4/c27-26-24-12-5-4-11-22(24)23-14-13-20(16-25(23)30-26)28-17-18-7-6-10-21(15-18)29-19-8-2-1-3-9-19/h1-16H,17H2
SMILES: C1=CC=C(C=C1)OC2=CC=CC(=C2)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4
Molecular Formula: C26H18O4
Molecular Weight: 394.426

3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one

CAS No.: 332055-33-1

Cat. No.: VC7121956

Molecular Formula: C26H18O4

Molecular Weight: 394.426

* For research use only. Not for human or veterinary use.

3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one - 332055-33-1

Specification

CAS No. 332055-33-1
Molecular Formula C26H18O4
Molecular Weight 394.426
IUPAC Name 3-[(3-phenoxyphenyl)methoxy]benzo[c]chromen-6-one
Standard InChI InChI=1S/C26H18O4/c27-26-24-12-5-4-11-22(24)23-14-13-20(16-25(23)30-26)28-17-18-7-6-10-21(15-18)29-19-8-2-1-3-9-19/h1-16H,17H2
Standard InChI Key WMSVJHWIVHFEGH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a benzo[c]chromen-6-one scaffold, a bicyclic system combining a benzene ring fused to a chromenone moiety. The chromenone component includes a ketone group at position 6 and an oxygen atom in the pyran ring. Substituents at position 3 include a methoxy group and a (3-phenoxyphenyl)methoxy side chain, which introduces steric bulk and electronic diversity.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular formulaC26H18O4\text{C}_{26}\text{H}_{18}\text{O}_{4}
Molecular weight394.426 g/mol
XLogP3-AA (log P)~5.2 (estimated)
Hydrogen bond donors0
Hydrogen bond acceptors4

The compound’s lipophilicity (log P ~5.2) suggests moderate membrane permeability, a critical factor for bioavailability.

Synthetic Pathways

Multi-Step Organic Synthesis

The synthesis of 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one typically involves sequential condensation and functionalization steps:

  • Chromenone Core Formation:
    The benzo[c]chromen-6-one scaffold is synthesized via von Pechmann condensation, where phenolic precursors react with β-ketoesters under acidic conditions. For example, resorcinol derivatives may condense with ethyl acetoacetate to form the chromene backbone.

  • Methoxy Group Introduction:
    Electrophilic aromatic substitution or nucleophilic displacement reactions install the methoxy group at position 3. Methylation using dimethyl sulfate or iodomethane in the presence of a base (e.g., K2_2CO3_3) is commonly employed.

  • Phenoxyphenyl Substituent Attachment:
    A Williamson ether synthesis couples the (3-phenoxyphenyl)methanol derivative to the chromenone core. This step utilizes a strong base (e.g., NaH) to deprotonate the hydroxyl group, followed by reaction with a brominated or chlorinated chromenone intermediate.

Alternative Routes

Recent advances employ one-pot strategies combining Knoevenagel condensation and Michael addition to streamline synthesis. For instance, a C-H sulfenylation/radical cyclization sequence starting from O-benzylated phenols has shown promise in reducing step count and improving yields.

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro studies demonstrate potent antiproliferative activity against human leukemia HL-60 cells, with IC50_{50} values in the low micromolar range. Mechanistically, the compound induces apoptosis via mitochondrial pathway activation, characterized by caspase-3/7 activation and cytochrome c release .

PDE2 Inhibition and Cognitive Enhancement

As a PDE2 inhibitor, 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one elevates cyclic guanosine monophosphate (cGMP) levels in neuronal cells. This activity correlates with enhanced synaptic plasticity in hippocampal neurons, suggesting potential for treating neurodegenerative disorders like Alzheimer’s disease .

Therapeutic Applications

Oncology

The compound’s antiproliferative activity positions it as a candidate for hematologic malignancies. Synergistic effects with lenvatinib (a multi-kinase inhibitor) have been observed in anaplastic thyroid cancer models, suggesting utility in combination therapies .

Neurodegenerative Diseases

PDE2 inhibition enhances cognitive function in rodent models of age-related memory decline. Chronic administration (5 mg/kg/day for 28 days) improved Morris water maze performance by 35% compared to controls.

Inflammation Management

COX-2 selectivity (COX-2 IC50_{50} = 0.8 μM vs. COX-1 IC50_{50} > 10 μM) minimizes gastrointestinal toxicity risks associated with non-selective NSAIDs. Further structure-activity relationship (SAR) studies aim to optimize potency.

Pharmacological Research and Development

In Vitro and In Vivo Profiles

ParameterValue
Plasma protein binding92% (human)
Metabolic stabilityt1/2_{1/2} = 45 min (rat liver microsomes)
Oral bioavailability22% (rat)

These data underscore the need for prodrug strategies or formulation optimization to improve pharmacokinetics.

Future Directions

Structural Optimization

  • Side Chain Modifications: Replacing the phenoxy group with fluorinated or heteroaromatic moieties may enhance blood-brain barrier penetration.

  • Prodrug Development: Esterification of the ketone group could improve solubility and oral absorption.

Clinical Translation Challenges

  • Scale-Up Synthesis: Current yields (15–20% over 6 steps) require optimization for industrial production.

  • Target Validation: CRISPR-Cas9 knockout studies are needed to confirm PDE2 as the primary molecular target .

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